
N-(1-(3-Butenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(3-Butenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide, also known as BU10119, is a chemical compound that belongs to the class of opioid receptor agonists. This compound has shown promising results in scientific research as a potential pain relief medication.
Mécanisme D'action
N-(1-(3-Butenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide acts as an agonist at the mu-opioid receptor, which is located in the central nervous system. Activation of this receptor leads to the inhibition of neurotransmitter release, resulting in the suppression of pain signals. N-(1-(3-Butenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide also activates the kappa-opioid receptor, which is responsible for mediating the analgesic effects of opioids.
Biochemical and Physiological Effects:
N-(1-(3-Butenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide has been shown to produce potent analgesic effects in animal models of pain. This compound has also been shown to produce fewer side effects compared to other opioid receptor agonists, such as respiratory depression and physical dependence. N-(1-(3-Butenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide has also been shown to have a longer duration of action compared to other opioid receptor agonists.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(1-(3-Butenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide in lab experiments include its potent analgesic effects, longer duration of action, and fewer side effects compared to other opioid receptor agonists. However, the limitations of using N-(1-(3-Butenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide in lab experiments include its high cost and limited availability.
Orientations Futures
There are several future directions for the scientific research of N-(1-(3-Butenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide. One direction is to further investigate the potential use of this compound as a pain relief medication in humans. Another direction is to explore the use of N-(1-(3-Butenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide in combination with other analgesic agents to enhance its potency and duration of action. Additionally, further research is needed to fully understand the mechanism of action of N-(1-(3-Butenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide and its potential side effects.
Méthodes De Synthèse
The synthesis of N-(1-(3-Butenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide involves the reaction of N-phenylpropanamide with 3-butenylmagnesium bromide, followed by the reaction of the resulting intermediate with 3-methyl-4-piperidone. This synthesis method has been optimized to produce high yields of N-(1-(3-Butenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide with high purity.
Applications De Recherche Scientifique
N-(1-(3-Butenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide has been extensively studied in scientific research for its potential use as a pain relief medication. Studies have shown that N-(1-(3-Butenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide has a high affinity for the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. N-(1-(3-Butenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide has also been shown to have a longer duration of action and fewer side effects compared to other opioid receptor agonists.
Propriétés
Numéro CAS |
155125-61-4 |
|---|---|
Nom du produit |
N-(1-(3-Butenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide |
Formule moléculaire |
C19H28N2O |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
N-(1-but-3-enyl-3-methylpiperidin-4-yl)-N-phenylpropanamide |
InChI |
InChI=1S/C19H28N2O/c1-4-6-13-20-14-12-18(16(3)15-20)21(19(22)5-2)17-10-8-7-9-11-17/h4,7-11,16,18H,1,5-6,12-15H2,2-3H3 |
Clé InChI |
GSHVJFJRMLMIJR-UHFFFAOYSA-N |
SMILES |
CCC(=O)N(C1CCN(CC1C)CCC=C)C2=CC=CC=C2 |
SMILES canonique |
CCC(=O)N(C1CCN(CC1C)CCC=C)C2=CC=CC=C2 |
Synonymes |
N-(1-but-3-enyl-3-methyl-4-piperidyl)-N-phenyl-propanamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Methoxy-1,2,4,9-tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane]](/img/structure/B123344.png)
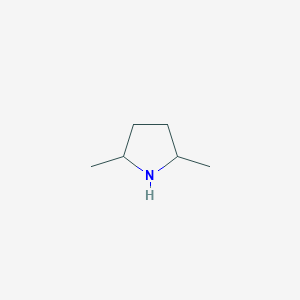




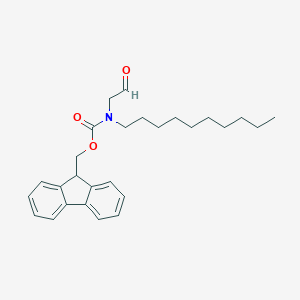
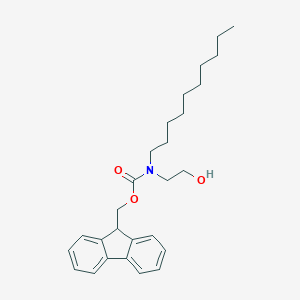
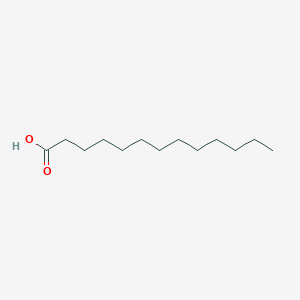
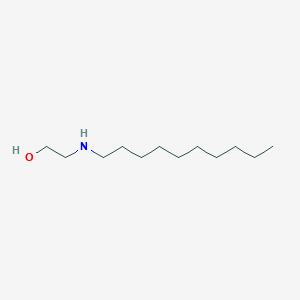
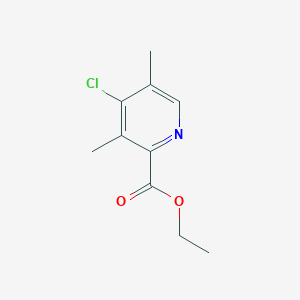
![6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine](/img/structure/B123380.png)
![[(1S,3R)-2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methylazanium](/img/structure/B123383.png)
